molecular formula C7H9F3O4 B13910291 Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate

Cat. No.: B13910291
M. Wt: 214.14 g/mol
InChI Key: ZPXQKXYARPBECO-UHFFFAOYSA-N
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Description

Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate is a fluorinated organic compound with the molecular formula C7H9F3O4 and a molecular weight of 214.14 g/mol . This compound is characterized by the presence of a trifluoromethyl group, which imparts unique chemical properties and reactivity. It is a clear, pale liquid that is highly valued in various fields of scientific research and industrial applications due to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be synthesized through several methods. One common approach involves the reaction of ethyl trifluoropyruvate with acetone in the presence of a catalyst such as L-proline in dimethylformamide (DMF) under microwave irradiation . This method yields the desired product with high efficiency and selectivity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings. The use of continuous flow reactors and advanced purification techniques ensures high purity and consistent quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability, making it highly versatile for various applications.

Properties

IUPAC Name

ethyl 2-hydroxy-4-oxo-2-(trifluoromethyl)butanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9F3O4/c1-2-14-5(12)6(13,3-4-11)7(8,9)10/h4,13H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPXQKXYARPBECO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9F3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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